molecular formula C7H3ClF2O2 B136782 3-Chloro-4,5-difluorobenzoic acid CAS No. 150444-95-4

3-Chloro-4,5-difluorobenzoic acid

Cat. No. B136782
M. Wt: 192.55 g/mol
InChI Key: RRJYBDSJDKWHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,5-difluorobenzoic acid is a halogenated benzoic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds with similar halogen substitutions on the benzoic acid ring are extensively studied. These compounds are often key intermediates in the synthesis of various pharmaceuticals and are of interest due to their unique chemical properties imparted by the halogen substituents.

Synthesis Analysis

The synthesis of halogenated benzoic acids typically involves a series of reactions including halogenation, nitration, reduction, and carboxylation. For instance, the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid from commercially available precursors involves nitration, selective reduction, diazotization, and chlorination to achieve the desired product . Similarly, 4-chloro-2,5-difluorobenzoic acid can be synthesized from 2,5-difluoroaniline through a Sandmeyer reaction, followed by bromination and a Grignard reaction . These methods highlight the complexity and multi-step nature of synthesizing halogenated benzoic acids.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the orientation of the carboxyl group relative to the benzene ring and the positions of the halogen atoms. For example, in 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted by a small angle from the plane of the benzene ring, and the molecule forms centrosymmetric dimers in the crystal structure . These structural features are crucial as they can influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including further halogenation, nitration, and coupling reactions. The presence of halogens on the aromatic ring can activate or deactivate certain positions for further substitution, depending on the nature of the halogen and its position. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for the synthesis of various heterocyclic compounds, demonstrating the versatility of halogenated benzoic acids in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the presence and position of halogen substituents. These properties include melting points, boiling points, solubility, and stability. The determination of impurities and the purity of these compounds, such as 2-chloro-4,5-difluorobenzoic acid, is often carried out using liquid chromatography, which is essential for quality control in pharmaceutical synthesis . The halogen atoms can also affect the acidity of the carboxylic acid group, which is a key factor in the compound's reactivity.

Scientific Research Applications

  • Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

    • Field : Organic Chemistry
    • Application Summary : This compound is synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile. The process involves nitration, selective reduction, diazotisation, and chlorination .
    • Method : The synthesis involves treatment with concentrated nitric acid/sulfuric acid and then sodium nitrite solution .
    • Results : The process yields 2,4-dichloro-3,5-difluorobenzoic acid in high yield (94.9%) .
  • Use in Lanthanide Complexes

    • Field : Inorganic Chemistry
    • Application Summary : 2-Chloro-4,5-difluorobenzoic acid, a similar compound, is used in the preparation of lanthanide complexes .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The crystal structures of these lanthanide complexes have been studied .

Safety And Hazards

3-Chloro-4,5-difluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as Acute Tox. 4 Oral . Precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

3-chloro-4,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJYBDSJDKWHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565924
Record name 3-Chloro-4,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-difluorobenzoic acid

CAS RN

150444-95-4
Record name 3-Chloro-4,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4,5-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.